Technical Monograph: 3-(2-Phenyl-1,3-thiazol-4-yl)aniline
Technical Monograph: 3-(2-Phenyl-1,3-thiazol-4-yl)aniline
Scaffold Analysis, Synthetic Methodologies, and Medicinal Utility
Abstract
This guide provides a comprehensive technical analysis of 3-(2-phenyl-1,3-thiazol-4-yl)aniline (also referred to as 3-(2-phenylthiazol-4-yl)phenylamine). As a privileged scaffold in medicinal chemistry, the 2,4-diarylthiazole core serves as a critical pharmacophore in the development of kinase inhibitors, antimicrobial agents, and neuroprotective drugs. This document details the IUPAC nomenclature derivation, outlines a robust, self-validating synthetic protocol using Suzuki-Miyaura cross-coupling, and examines the structural properties relevant to drug discovery.
Structural Analysis & Nomenclature
IUPAC Name Derivation
The systematic naming of this molecule requires establishing the principal functional group and the correct numbering of the heterocyclic core.
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Principal Functional Group: The amine (-NH₂) takes precedence, defining the parent structure as aniline (or benzenamine).
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Parent Skeleton: The benzene ring bearing the amine is numbered with the carbon attached to the nitrogen as C1.
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Substituent: The thiazole ring is treated as a complex substituent attached to the aniline ring.
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Thiazole Numbering: Sulfur is assigned position 1, and Nitrogen is position 3.
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Linkage: The thiazole ring is attached to the aniline at the thiazole's C4 position.
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Internal Thiazole Substitution: A phenyl group is attached at the thiazole's C2 position.
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Positioning on Aniline: The complex substituent (2-phenyl-1,3-thiazol-4-yl) is located at the meta position (C3) relative to the amine.
Final Preferred IUPAC Name: 3-(2-phenyl-1,3-thiazol-4-yl)aniline
Chemical Structure Data
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂S |
| Molecular Weight | 252.33 g/mol |
| Calculated LogP | ~3.8 (Lipophilic) |
| H-Bond Donors | 1 (Amine) |
| H-Bond Acceptors | 2 (Thiazole N, Amine N) |
| Topological Polar Surface Area | ~67 Ų |
Retrosynthetic Strategy
To synthesize this molecule with high fidelity, we evaluate two primary routes: the classical Hantzsch Thiazole Synthesis and the modern Palladium-Catalyzed Cross-Coupling.
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Route A (Hantzsch): Condensation of 2-bromo-3'-nitroacetophenone with thiobenzamide, followed by nitro reduction. Drawback: Requires handling lachrymatory
-bromoketones; harsh conditions. -
Route B (Suzuki-Miyaura): Coupling of 4-bromo-2-phenylthiazole with 3-aminophenylboronic acid. Advantage: Convergent, mild conditions, high functional group tolerance.[1] This is the recommended protocol.
Figure 1: Retrosynthetic breakdown favoring the convergent Suzuki-Miyaura coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for high reproducibility using a Pd(dppf)Cl₂ catalyst system, which is robust against air and moisture compared to Pd(PPh₃)₄.
Reagents & Materials
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Substrate A: 4-Bromo-2-phenylthiazole (1.0 equiv)
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Substrate B: (3-Aminophenyl)boronic acid pinacol ester (1.1 equiv)
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Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
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Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Substrate A (1.0 mmol, 240 mg) and Substrate B (1.1 mmol, 241 mg).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) to the solid mixture.
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Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling).
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Solvation: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of 2.0 M aqueous K₂CO₃ (1.5 mL).
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Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours.
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Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide spot (Rf ~0.7) should disappear, and a fluorescent blue spot (amine product) should appear at lower Rf (~0.3).
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.[2]
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Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).
Reaction Workflow Diagram
Figure 2: Operational workflow for the Palladium-catalyzed synthesis.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Thiazole Singlet: A characteristic singlet at δ 8.10 ppm (1H) corresponding to the C5 proton of the thiazole ring. This is the diagnostic peak for ring closure/coupling.
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Aniline Protons: A broad singlet around δ 5.20 ppm (2H) for the -NH₂ group (D₂O exchangeable).
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Aromatic Region: A complex set of multiplets between δ 6.60 – 8.00 ppm (9H total).
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Look for the doublet of doublets characteristic of the phenyl ring attached to the thiazole.
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Look for the multiplet of the 3-substituted aniline ring (H2, H4, H5, H6).
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Mass Spectrometry (ESI-MS)
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Expected [M+H]⁺: m/z 253.08
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Isotope Pattern: Presence of an M+2 peak (~4.5% abundance) due to ³⁴S isotope contribution is a key confirmation of the sulfur atom.
Medicinal Chemistry Context
The 2,4-diarylthiazole scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple receptor types with high affinity.
Mechanism of Action (Kinase Inhibition)
This specific molecule mimics the ATP-binding motif of many kinases.
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H-Bond Acceptor: The Thiazole Nitrogen (N3) often accepts a hydrogen bond from the hinge region of kinases (e.g., CDK2, VEGFR).
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Hydrophobic Interactions: The 2-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
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Solvent Exposure: The 3-aniline group points towards the solvent front, allowing for further derivatization (e.g., amidation) to tune solubility and selectivity.
Pharmacophore Map
Figure 3: Pharmacophore mapping of the 3-(2-phenyl-1,3-thiazol-4-yl)aniline scaffold highlighting key binding interactions.
References
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IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Thiazole Scaffold in Medicinal Chemistry: Luo, Y., et al. (2023). 3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyclin-Dependent Protein Kinase 2 (CDK2) Inhibitors.[3] JScholar Publishers. [Link][3]
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General Synthesis of 2,4-Diarylthiazoles: Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. [Link]
